molecular formula C31H26N4O B2520823 2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline CAS No. 312734-01-3

2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline

Cat. No. B2520823
CAS RN: 312734-01-3
M. Wt: 470.576
InChI Key: LAANAUSEXRBRJI-UHFFFAOYSA-N
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Description

The compound 2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline is a complex organic molecule that likely exhibits significant biological activity given the presence of multiple pharmacophoric elements such as the methoxyphenyl group, the pyrazolyl moiety, and the quinazoline core. These structural motifs are commonly found in molecules with potential anticancer properties, as evidenced by the research on related compounds.

Synthesis Analysis

The synthesis of related quinazoline derivatives often involves multi-step reactions that include the formation of C-C and C-N bonds in water, as seen in the synthesis of 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-one derivatives . Additionally, the regioselective synthesis of pyrazoloquinolinones from acyl-quinolinones and hydrazines under various conditions suggests a possible route for the synthesis of the pyrazolyl-quinazoline moiety in the target compound .

Molecular Structure Analysis

The molecular structure of the compound is likely to be characterized by the presence of a methoxy group, which has been shown to influence the optical absorption spectra of related pyrazoloquinoline derivatives . The methoxy group's dynamics do not significantly affect the absorption spectrum, but the dynamics of other moieties, such as phenyl groups, can have a more substantial impact .

Chemical Reactions Analysis

Compounds with a quinazoline core are known to participate in various chemical reactions. For instance, the reaction of quinazolinone with chlorosulfonic acid followed by amidation with ammonia gas has been used to synthesize sulfonamide derivatives . This suggests that the target compound may also undergo reactions involving its nitrogen-containing rings or substituents.

Physical and Chemical Properties Analysis

Quinazoline derivatives exhibit a range of physical and chemical properties that are crucial for their biological activity. For example, the presence of a methyl group on the nitrogen linker is essential for the apoptosis-inducing activity of 4-anilinoquinazolines . Moreover, the balance between aqueous solubility and lipophilicity, as well as metabolic stability in vivo, are important factors for the antitumor activity of quinazoline-based compounds . The target compound's physical and chemical properties would need to be optimized to enhance its potential as a therapeutic agent.

Scientific Research Applications

Antiproliferative Activity and Tubulin Polymerization Inhibition

A study highlighted a series of synthesized compounds, including methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, that exhibited promising antiproliferative activity towards human cancer cells. This activity was attributed to the inhibition of tubulin polymerization, as evidenced by inhibited acetylated tubulin accumulation and microtubule formation, leading to G2/M cell cycle arrest in HeLa cells. These findings suggest a potential application in cancer therapy through the targeting of tubulin polymerization (Minegishi et al., 2015).

Mechanism of Action

Without specific biological or pharmacological data, it’s difficult to predict the mechanism of action of this compound. If it has biological activity, it could interact with various enzymes, receptors, or other proteins in the body .

Future Directions

Further studies could explore the synthesis, characterization, and potential applications of this compound. This could include investigating its biological activity, studying its reactivity under various conditions, and optimizing its synthesis .

properties

IUPAC Name

2-[5-(4-methoxyphenyl)-3-phenyl-3,4-dihydropyrazol-2-yl]-6-methyl-4-phenylquinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H26N4O/c1-21-13-18-27-26(19-21)30(24-11-7-4-8-12-24)33-31(32-27)35-29(23-9-5-3-6-10-23)20-28(34-35)22-14-16-25(36-2)17-15-22/h3-19,29H,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAANAUSEXRBRJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)N4C(CC(=N4)C5=CC=C(C=C5)OC)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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